molecular formula C18H18N2OS B12600389 Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N'-phenyl- CAS No. 896111-42-5

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N'-phenyl-

Cat. No.: B12600389
CAS No.: 896111-42-5
M. Wt: 310.4 g/mol
InChI Key: LRMGHFLCGDSSLB-UHFFFAOYSA-N
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Description

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- is a complex organic compound with a unique structure that combines a thiourea group with a benzopyran and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- typically involves the reaction of 2,2-dimethyl-2H-1-benzopyran-6-amine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of oxidative stress and the modulation of signaling pathways involved in cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

896111-42-5

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2,2-dimethylchromen-6-yl)-3-phenylthiourea

InChI

InChI=1S/C18H18N2OS/c1-18(2)11-10-13-12-15(8-9-16(13)21-18)20-17(22)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,19,20,22)

InChI Key

LRMGHFLCGDSSLB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)NC(=S)NC3=CC=CC=C3)C

Origin of Product

United States

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